

Technical Profile: 4-Chlorophenylsulfonylacetone

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Compound of Interest

Compound Name: 4-Chlorophenylsulfonylacetone

CAS No.: 5000-48-6

Cat. No.: B1584173

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Molecular Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

4-Chlorophenylsulfonylacetone (CAS: 5000-48-6), systematically known as 1-(4-chlorobenzenesulfonyl)propan-2-one, represents a critical class of

-ketosulfones used extensively in medicinal chemistry.^[1] Distinguished by its highly acidic methylene bridge (

) flanked by electron-withdrawing carbonyl and sulfonyl groups, it serves as a "chemical linchpin" for constructing substituted heterocycles, including thiazoles, pyrroles, and dihydropyrimidinones.

This guide analyzes the physicochemical properties, validated synthetic protocols, and mechanistic reactivity of **4-Chlorophenylsulfonylacetone**, designed for researchers requiring high-purity intermediates for drug discovery.

Part 1: Physicochemical Characterization

Molecular Weight & Formula Analysis

The molecular weight of **4-Chlorophenylsulfonylacetone** is derived from its atomic composition

. Precision in stoichiometry is vital for calculating molar equivalents in multi-component coupling reactions (e.g., Biginelli or Knoevenagel condensations).

Element	Symbol	Count	Atomic Mass (Da)	Subtotal (g/mol)	Mass Contribution (%)
Carbon	C	9	12.011	108.099	46.46%
Hydrogen	H	9	1.008	9.072	3.90%
Chlorine	Cl	1	35.450	35.450	15.24%
Oxygen	O	3	15.999	47.997	20.63%
Sulfur	S	1	32.060	32.060	13.78%
Total			232.68		100.00%

Key Physical Properties[3][4][5]

- CAS Number: 5000-48-6
- Appearance: Off-white to pale yellow crystalline powder.
- Melting Point: 76°C – 79°C [1].[2]
- Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetone), Dichloromethane; sparingly soluble in water.

Part 2: Synthetic Methodology

Primary Route: Nucleophilic Substitution of Sulfinates

The most robust synthesis involves the alkylation of sodium 4-chlorobenzenesulfinate with chloroacetone. This method is preferred over sulfide oxidation due to higher atom economy and the avoidance of strong oxidants that may affect sensitive functional groups.

Mechanism & Causality

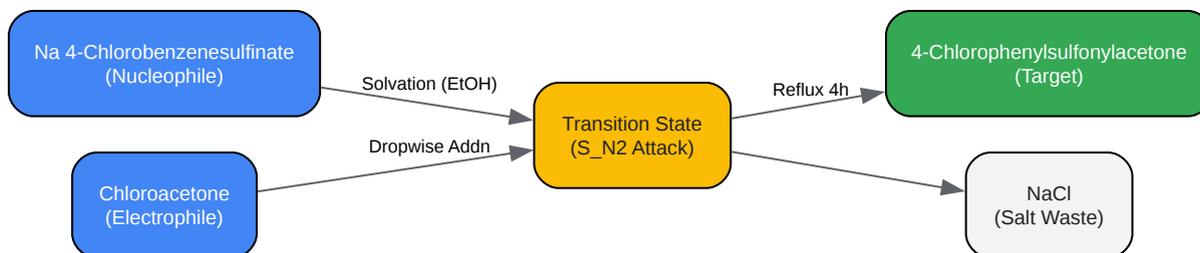
The reaction relies on the nucleophilicity of the sulfinate sulfur.

- Expert Insight (Ambident Nucleophiles): Sulfinate salts are ambident nucleophiles (reacting at S or O). To favor S-alkylation (yielding the sulfone) over O-alkylation (yielding the unstable sulfinate ester), the reaction is typically conducted in polar solvents (EtOH/H₂O) which solvate the cation, leaving the "softer" sulfur atom more nucleophilic [2].

Protocol: S-Alkylation of Sodium 4-Chlorobenzenesulfinate

- Reagents:
 - Sodium 4-chlorobenzenesulfinate (1.0 equiv)
 - Chloroacetone (1.1 equiv)
 - Solvent: Ethanol/Water (3:1 v/v)
 - Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Optional phase transfer catalyst to accelerate kinetics.
- Workflow:
 - Dissolution: Dissolve sodium 4-chlorobenzenesulfinate in the EtOH/H₂O mixture at room temperature.
 - Addition: Add chloroacetone dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature < 40°C to prevent polymerization of chloroacetone.
 - Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
 - Workup: Cool to 0°C. The product often precipitates directly. If not, remove ethanol under reduced pressure, dilute with water, and extract with dichloromethane (DCM).
 - Purification: Recrystallize from Ethanol or Isopropanol to yield white needles.

Visualization: Synthetic Pathway



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Figure 1: S-Alkylation pathway. The sulfinate anion attacks the α -carbon of chloroacetone, displacing chloride to form the C-S bond.

Part 3: Reactivity & Pharmaceutical Applications[1] [7]

The "Active Methylene" Advantage

The structural core of **4-Chlorophenylsulfonylacetone** features a methylene group () sandwiched between a carbonyl and a sulfonyl group.

- **Acidity:** The

of these protons is approximately 11–12, making them easily deprotonated by weak bases (e.g.,

, Piperidine) [3].

- **Utility:** This generates a stable carbanion that acts as a nucleophile in Knoevenagel condensations, Michael additions, and multicomponent reactions (MCRs).

Application 1: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

α -Ketosulfones can replace

α -ketoesters in the Biginelli reaction to synthesize sulfonyl-functionalized dihydropyrimidinones (DHPMs), which are potent calcium channel blockers and anticancer agents [4].

Protocol Summary:

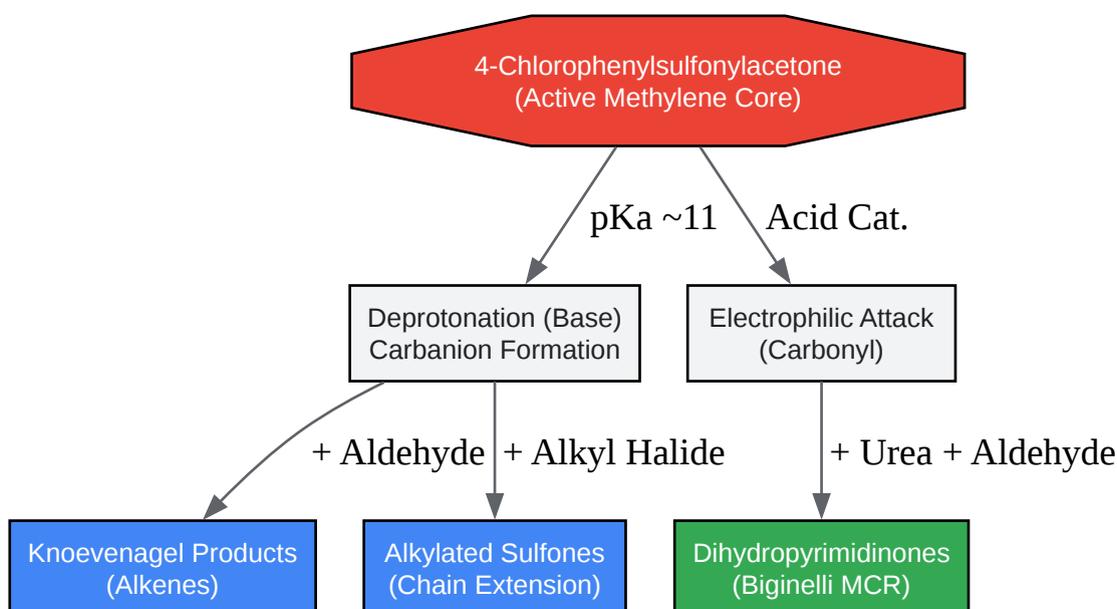
- Components: **4-Chlorophenylsulfonylacetone** + Aryl Aldehyde + Urea/Thiourea.
- Catalyst: Lewis Acid () or Brønsted Acid ().
- Outcome: Formation of a hexahydropyrimidine ring with the sulfonyl moiety retained, enhancing lipophilicity and metabolic stability.

Application 2: Heterocycle Construction (Paal-Knorr & Hantzsch)

The 1,4-dicarbonyl equivalent nature (after alkylation) allows for the synthesis of:

- Thiazoles: Reaction with thiourea/thioamides.
- Pyrroles: Reaction with primary amines (Paal-Knorr type condensations after -alkylation).

Visualization: Reactivity Logic



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Figure 2: Divergent synthesis capabilities. The compound serves as a dual nucleophile/electrophile platform for library generation.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Method	Expected Signal Characteristics	Structural Assignment
¹ H NMR (CDCl ₃)	2.45 ppm (s, 3H)	Methyl group ()
4.20 ppm (s, 2H)	Methylene bridge ()	
7.55 (d, 2H), 7.85 (d, 2H)	Para-substituted aromatic ring	
IR Spectroscopy	1715–1725	Carbonyl () stretch
1320, 1150	Sulfonyl () asymmetric/symmetric stretch	
Mass Spec (ESI)	233	Protonated molecular ion

References

- Thermo Scientific Chemicals. (n.d.). **4-Chlorophenylsulfonylacetone**, 98%. Retrieved from
- Sienkiewicz, M., et al. (2022).

-unsaturated ketones: synthesis and application of

-keto sulfones. RSC Advances. Retrieved from

- Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from
- Beilstein Journal of Organic Chemistry. (2024). O,S,Se-containing Biginelli products based on cyclic

-ketosulfone. Retrieved from

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Sources

- 1. Metal-free hydrosulfonylation of α,β -unsaturated ketones: synthesis and application of γ -keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]
- 2. [assets.thermofisher.com](https://assets.thermofisher.com/assets.thermofisher.com) [assets.thermofisher.com]
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